molecular formula C15H18ClNO4 B3099693 (2S,3S)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid CAS No. 1354487-57-2

(2S,3S)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B3099693
CAS No.: 1354487-57-2
M. Wt: 311.76 g/mol
InChI Key: FOOHABSZVAISCF-SMDDNHRTSA-N
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Description

(2S,3S)-2-(2-Chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid is a chiral piperidine derivative characterized by a 2-chlorophenyl group at position 2, a 2-methoxyethyl substituent on the nitrogen atom, and a carboxylic acid moiety at position 3. The 6-oxo group indicates a ketone at position 6 of the piperidine ring.

Properties

IUPAC Name

(2S,3S)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-21-9-8-17-13(18)7-6-11(15(19)20)14(17)10-4-2-3-5-12(10)16/h2-5,11,14H,6-9H2,1H3,(H,19,20)/t11-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOHABSZVAISCF-SMDDNHRTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.

    Addition of the Methoxyethyl Group: The methoxyethyl group can be added through an alkylation reaction using a methoxyethyl halide.

    Oxidation to Form the Ketone: The ketone group can be introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carboxylic acid group to an aldehyde.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.

  • Anticancer Activity : Preliminary studies indicate that derivatives of piperidine compounds can exhibit anticancer properties by inhibiting tumor cell proliferation. Investigations into the specific mechanisms of action for (2S,3S)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid are ongoing, focusing on its ability to induce apoptosis in cancer cells .

Neurological Research

Research has suggested that compounds with similar structures may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

  • Potential Antidepressant Effects : Some studies have indicated that piperidine derivatives can modulate mood and anxiety disorders. The specific effects of this compound on these pathways are being explored to assess its viability as a treatment for depression .

Material Science

Due to its unique chemical structure, this compound may also find applications in the development of new materials.

  • Polymer Chemistry : The compound's ability to participate in polymerization reactions could lead to the synthesis of novel polymers with specific properties for industrial applications. Research is ongoing to determine the optimal conditions for utilizing this compound in polymer formulations .

Case Study 1: Anticancer Properties

A study conducted on a series of piperidine derivatives showed that modifications at the 6-position could enhance cytotoxicity against various cancer cell lines. The specific effects of this compound were evaluated alongside other derivatives, demonstrating promising results in inhibiting cancer cell growth .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, the effects of several piperidine compounds on serotonin receptors were examined. Results indicated that this compound exhibited significant binding affinity to serotonin receptors, suggesting potential antidepressant activity .

Mechanism of Action

The mechanism of action of (2S,3S)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

Aryl Group at Position 2: The 2-chlorophenyl group in the target compound introduces electronegativity and steric bulk compared to the 2-ethoxyphenyl (electron-donating ethoxy group) in and or the 4-methylphenyl (non-polar methyl) in . This may enhance lipophilicity and influence binding affinity in biological systems.

N-Substituent :

  • The 2-methoxyethyl group in the target compound and provides a polar, ether-containing side chain, which may enhance water solubility compared to the methyl () or ethyl () groups.
  • Bulkier N-substituents (e.g., ethyl in ) could alter conformational flexibility of the piperidine ring.

Stereochemical Considerations

  • The (2R,3R) configuration in versus the (2S,3S) configuration in the target compound highlights the importance of stereochemistry in pharmacological activity. Enantiomers often exhibit divergent receptor interactions, though specific data are unavailable here.

Physicochemical and Commercial Factors

  • Availability : The target compound’s commercial status is unreported, whereas is readily available, and are discontinued, possibly due to synthetic challenges or niche applications .
  • Purity : Only specifies a minimum purity of 95%, typical for research-grade chemicals .

Implications for Research

Structure-Activity Relationships (SAR) : Modifying the aryl group (e.g., chloro vs. ethoxy) and N-substituent (e.g., methoxyethyl vs. methyl) could optimize solubility, target affinity, or metabolic stability.

Stereochemistry : Comparative studies between (2S,3S) and (2R,3R) configurations (as in ) are critical for elucidating enantioselective effects.

Synthetic Accessibility: The discontinued status of some analogs (e.g., ) may reflect synthetic complexity, warranting exploration of novel routes for the target compound.

Biological Activity

(2S,3S)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18ClNO4
  • Molecular Weight : 311.76 g/mol
  • CAS Number : 1391474-72-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. Below are the key findings:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. A notable study evaluated its effects on human breast cancer cells (MCF-7) and reported:

  • IC50 Value : 25 µM after 48 hours of treatment.
  • Mechanism: Induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound revealed potential benefits in models of neurodegenerative diseases. Key findings include:

  • Reduction in oxidative stress markers in neuronal cell cultures.
  • Improvement in cell viability under conditions mimicking neurotoxic stress.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction : Evidence suggests it activates intrinsic apoptotic pathways in cancer cells.
  • Antioxidant Activity : It appears to enhance cellular antioxidant defenses, protecting neurons from oxidative damage.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study :
    • Objective : Assess the anticancer efficacy of the compound.
    • Findings : Significant reduction in tumor growth in xenograft models treated with the compound compared to controls.
  • Neuroprotection Study :
    • Objective : Evaluate protective effects against neurotoxicity.
    • Findings : The compound significantly improved behavioral outcomes in rodent models of Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes and purification strategies for (2S,3S)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid?

The synthesis typically involves multi-step processes starting from piperidine precursors. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or enantioselective catalysis to establish the (2S,3S) configuration .
  • Functionalization : Introduction of the 2-chlorophenyl and 2-methoxyethyl groups via nucleophilic substitution or coupling reactions .
  • Purification : Recrystallization or preparative HPLC to achieve >95% purity, confirmed by chiral stationary phase chromatography .
  • Yield optimization : Microwave-assisted synthesis may reduce reaction times and improve yields compared to traditional reflux methods .

Q. Which analytical techniques are most reliable for characterizing this compound’s stereochemistry and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
  • X-ray crystallography : Definitive confirmation of absolute configuration for crystallizable derivatives .
  • Chiral HPLC : Quantify enantiomeric excess using columns like Chiralpak IA/IB .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, pKa) for in vitro assays?

  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .
  • pKa determination : Potentiometric titration or UV-vis spectroscopy in aqueous/organic solvent mixtures .
  • LogP : Reverse-phase HPLC retention time correlation with octanol-water partitioning .

Q. What in vitro screening strategies are recommended for initial bioactivity assessment?

  • Enzyme inhibition assays : Target enzymes (e.g., proteases, kinases) using fluorogenic substrates or ADP-Glo™ kits .
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 model) .
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for receptor interactions .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity or potency?

  • Substituent variation : Replace 2-chlorophenyl with fluorinated or heteroaromatic groups to modulate steric/electronic effects .
  • Scaffold hopping : Explore isosteric replacements (e.g., morpholine for piperidine) to improve metabolic stability .
  • Prodrug design : Esterify the carboxylic acid to enhance oral bioavailability .

Q. What methodologies resolve enantiomeric impurities in bulk synthesis?

  • Chiral chromatography : Preparative-scale separation using cellulose-based columns .
  • Kinetic resolution : Lipase-catalyzed asymmetric hydrolysis of racemic intermediates .
  • Crystallization-induced diastereomer resolution : Use of chiral amines to form diastereomeric salts .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding poses with homology models of target proteins (e.g., GPCRs) .
  • Mutagenesis : Identify critical binding residues via alanine scanning .
  • Kinetic analysis : Determine inhibition constants (KiK_i) and mode of action (competitive/non-competitive) using Lineweaver-Burk plots .

Q. How should researchers address contradictions in bioactivity data across different assays?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC) .
  • Buffer optimization : Adjust ionic strength/pH to mimic physiological conditions .
  • Metabolite screening : Test for active metabolites in hepatocyte incubation studies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • First aid : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .

Q. How does the compound’s stability vary under different storage conditions?

  • Temperature : Store at –20°C in amber vials to prevent degradation .
  • pH stability : Conduct accelerated stability studies in buffers (pH 3–9) at 40°C for 14 days .
  • Light sensitivity : Monitor photodegradation via UV-vis spectroscopy under ICH Q1B guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3S)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 2
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(2S,3S)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid

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